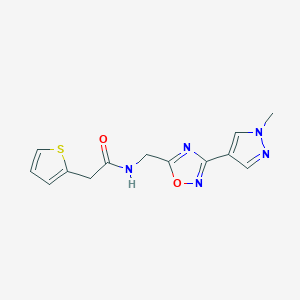

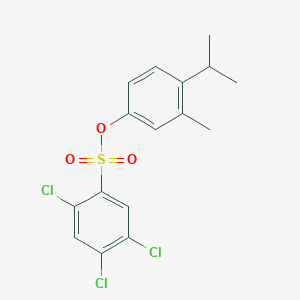

![molecular formula C17H18N6O2 B2711828 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide CAS No. 2034610-61-0](/img/structure/B2711828.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide” is a compound with the CAS Number: 1523644-76-9 . It has a molecular weight of 204.23 . The compound is stored at room temperature and is in the form of a powder .

Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . An efficient synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines in excellent yields (> 90%) has been presented via a one-pot metal-free protocol .Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H12N6/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9/h1-2,6-7H,3-5,10H2 . The structure of the compound was confirmed by X-ray crystallography .Chemical Reactions Analysis

The compound exhibits a reaction with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.23 . It is stored at room temperature and is in the form of a powder . The compound exhibits superior thermostability .Applications De Recherche Scientifique

Anticancer Research

Specific Scientific Field

Oncology and cancer research.

2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide

has shown promising anticancer properties. Researchers have investigated its potential as an anti-breast cancer agent.

Experimental Procedures

Synthesis

The compound was synthesized through a series of chemical reactions. First, 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared. These were then brominated using NBS to obtain novel bis(2-bromoacetyl)phenoxy)acetamides. Reaction of these intermediates with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives yielded the desired bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives and bis(quinoxaline) derivatives .

Results

Compound 8i may serve as a potential anti-breast cancer agent, targeting both PARP-1 and EGFR pathways .

Optoelectronic Materials

Specific Scientific Field

Materials science and optoelectronics.

Summary of the Application

The compound’s optical, electrochemical, and semiconductor properties have been studied, making it a potential candidate for optoelectronic devices .

Antiviral and Antimicrobial Agents

Specific Scientific Field

Virology and microbiology.

Summary of the Application

A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including the compound , were synthesized as potential antiviral and antimicrobial agents. These compounds were obtained via aromatic nucleophilic substitution reactions .

Organic Synthesis

Specific Scientific Field

Organic chemistry.

Summary of the Application

The compound has been used in double annulation reactions to form fused systems, such as [1,2,4]triazolo[4,3-a]quinolinyl-oxadiazole derivatives .

These applications highlight the diverse potential of 2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide in various scientific fields. Researchers continue to explore its properties and applications, aiming to contribute to advancements in medicine, materials science, and organic synthesis.

Safety And Hazards

Orientations Futures

The compound has profound importance in drug design, discovery, and development . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Propriétés

IUPAC Name |

2-phenoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c24-17(11-25-14-4-2-1-3-5-14)19-13-8-9-22(10-13)16-7-6-15-20-18-12-23(15)21-16/h1-7,12-13H,8-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEURQDXOEXFYEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)COC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-tert-butyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2711745.png)

![4-[(2E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoylamino]benzoic acid](/img/structure/B2711749.png)

![5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711751.png)

![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)

![N-(1-cyanocyclohexyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2711762.png)

![Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711763.png)

![3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2711767.png)